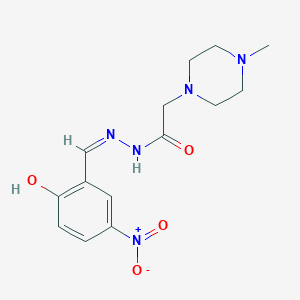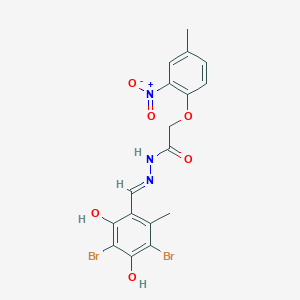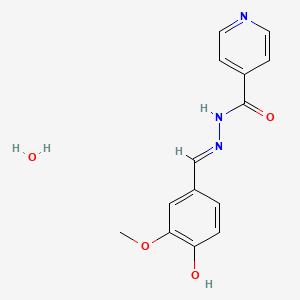
N'-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
Vue d'ensemble
Description
N'-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as HNHA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HNHA is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is not fully understood. However, research has suggested that this compound exerts its therapeutic effects through various pathways, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Research has shown that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in the pathogenesis of various diseases. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments include its ability to exhibit potent therapeutic effects in various diseases and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are various future directions for the research and development of N'-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One potential direction is to investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, the development of novel formulations of this compound that improve its solubility and stability would be beneficial for its clinical translation.
In conclusion, this compound is a hydrazide derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits promising biochemical and physiological effects and has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
N'-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Research has shown that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, this compound has been shown to have hypoglycemic effects by improving glucose tolerance and insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-17-4-6-18(7-5-17)10-14(21)16-15-9-11-8-12(19(22)23)2-3-13(11)20/h2-3,8-9,20H,4-7,10H2,1H3,(H,16,21)/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBBEDEILXBCF-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[amino(4-morpholinyl)methylene]-2,4-pentanedione](/img/structure/B3724558.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724561.png)

![2,4-dimethoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3724574.png)



![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)

![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)
![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)
